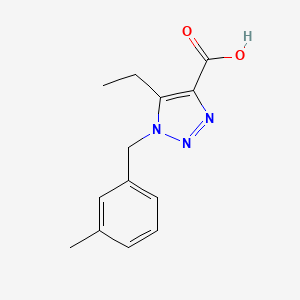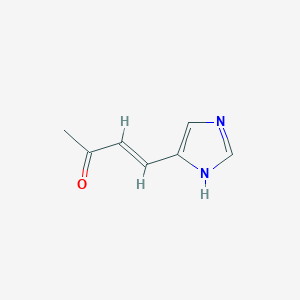
4-(1H-imidazol-5-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-5-yl)but-3-en-2-one is a compound that belongs to the imidazole family. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Métodos De Preparación
The synthesis of 4-(1H-imidazol-5-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the oxidative condensation of ketones and amidines. In this process, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazole derivative . Industrial production methods often involve similar oxidative condensation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(1H-imidazol-5-yl)but-3-en-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include mercuric (II) acetate for oxidation and polyethylene glycol (PEG-400) as a solvent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mercuric (II) acetate can yield benzofuran derivatives .
Aplicaciones Científicas De Investigación
4-(1H-imidazol-5-yl)but-3-en-2-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . This compound is also used in the development of new drugs and therapeutic agents due to its broad range of biological activities .
Mecanismo De Acción
The mechanism of action of 4-(1H-imidazol-5-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways. Imidazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparación Con Compuestos Similares
4-(1H-imidazol-5-yl)but-3-en-2-one can be compared with other imidazole derivatives such as 4-chloro-1H-imidazol-5-yl and 1- (1- (1H-imidazol-1-yl)phenyl)methanone . While these compounds share a similar imidazole core, they differ in their substituents and, consequently, their chemical and biological properties. The unique structure of this compound contributes to its distinct reactivity and applications in scientific research.
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
(E)-4-(1H-imidazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C7H8N2O/c1-6(10)2-3-7-4-8-5-9-7/h2-5H,1H3,(H,8,9)/b3-2+ |
Clave InChI |
NBHXPTGFNFNAIC-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CN=CN1 |
SMILES canónico |
CC(=O)C=CC1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
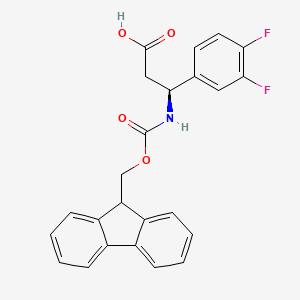
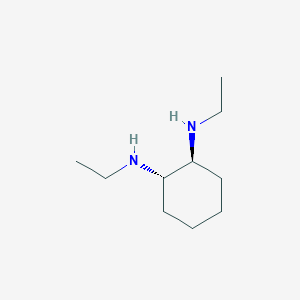
![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
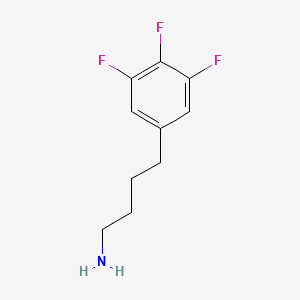
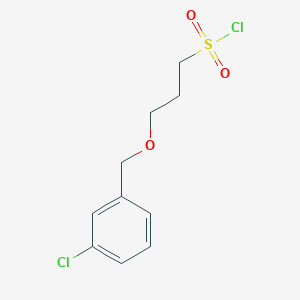



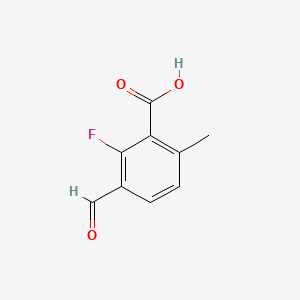

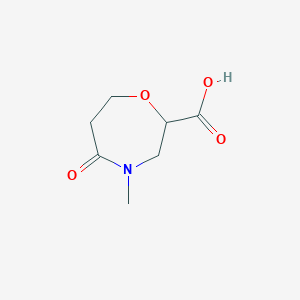
![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
